![molecular formula C21H23NS B374793 N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine](/img/structure/B374793.png)
N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine is a complex organic compound with a unique structure that includes a benzothiepin core
Vorbereitungsmethoden
The synthesis of (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine typically involves multiple steps. The synthetic route may include the formation of the benzothiepin core, followed by the introduction of the propan-1-amine side chain. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biochemical pathways.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The pathways involved can include signal transduction cascades, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine include other benzothiepin derivatives. These compounds share the benzothiepin core but differ in their side chains and functional groups. The uniqueness of (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine lies in its specific side chain, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23NS |
|---|---|
Molekulargewicht |
321.5g/mol |
IUPAC-Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C21H23NS/c1-3-14-22(2)15-8-12-19-18-10-5-4-9-17(18)16-23-21-13-7-6-11-20(19)21/h3-7,9-13H,1,8,14-16H2,2H3/b19-12+ |
InChI-Schlüssel |
MPGPLWGAOFVVRH-XDHOZWIPSA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC=C |
Isomerische SMILES |
CN(CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31)CC=C |
Kanonische SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
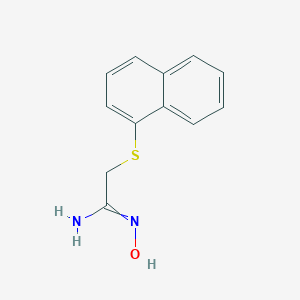
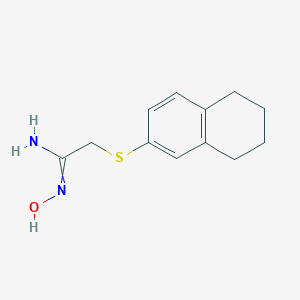
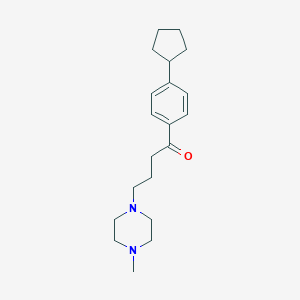
![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)
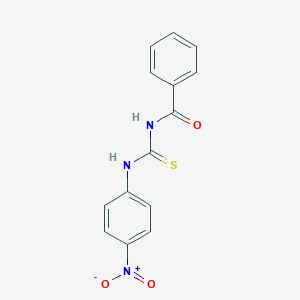
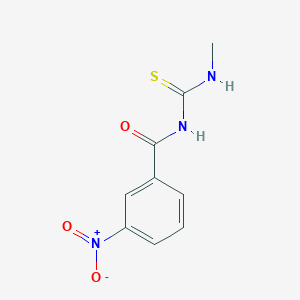
![1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374728.png)
![1-(9-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374730.png)
![1-(2-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374731.png)
![1-(7,8-Difluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374732.png)
![1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
![1-(8-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374735.png)
